Cycloundeca-4,8-diene-1-carboxylic acid
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Overview
Description
Cycloundeca-4,8-diene-1-carboxylic acid is a cyclic diene carboxylic acid with a unique structure that includes a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloundeca-4,8-diene-1-carboxylic acid can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of a conjugated diene with a dienophile. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cycloundeca-4,8-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated cyclic compounds .
Scientific Research Applications
Cycloundeca-4,8-diene-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism by which cycloundeca-4,8-diene-1-carboxylic acid exerts its effects involves its conjugated diene system, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in the Diels-Alder reaction, the compound acts as a diene that reacts with a dienophile to form a new six-membered ring .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Another cyclic diene used in Diels-Alder reactions.
1,3-Cyclohexadiene: A conjugated diene with similar reactivity.
Cycloheptadiene: A larger ring diene with comparable properties.
Uniqueness
Cycloundeca-4,8-diene-1-carboxylic acid is unique due to its specific ring size and the presence of a carboxylic acid functional group, which provides additional reactivity and potential for further functionalization compared to other cyclic dienes .
Properties
CAS No. |
94055-15-9 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
cycloundeca-4,8-diene-1-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h3-6,11H,1-2,7-10H2,(H,13,14) |
InChI Key |
XEUYZLACWZJBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(CCC=C1)C(=O)O |
Origin of Product |
United States |
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